molecular formula C5H4N4O B1583235 4-Cyano-1h-imidazole-5-carboxamide CAS No. 5372-23-6

4-Cyano-1h-imidazole-5-carboxamide

Cat. No. B1583235
CAS RN: 5372-23-6
M. Wt: 136.11 g/mol
InChI Key: QBKYWNHLILCGEI-UHFFFAOYSA-N
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Description

“4-Cyano-1h-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H4N4O and a molecular weight of 136.11 . It is also known as "5-Cyano-1H-imidazole-4-carboxamide" .


Synthesis Analysis

The synthesis of imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “4-Cyano-1h-imidazole-5-carboxamide” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) .


Physical And Chemical Properties Analysis

“4-Cyano-1h-imidazole-5-carboxamide” is a solid compound . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 136.11 .

Scientific Research Applications

  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Method : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
    • Results : The review discusses the scope and limitations, reaction mechanisms and future challenges of these methodologies .
  • Insecticides Targeting the Ryanodine Receptor

    • Field : Insecticide Development
    • Application : A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized to target the insect ryanodine receptor .
    • Method : The insecticides were designed and synthesized based on the structure of the ryanodine receptor .
    • Results : The results of the insecticidal activities of these compounds were not provided in the source .

Safety And Hazards

“4-Cyano-1h-imidazole-5-carboxamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

Imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, are an important area of research due to their broad range of chemical and biological properties . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYWNHLILCGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297091
Record name 4-cyano-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1h-imidazole-5-carboxamide

CAS RN

5372-23-6
Record name 5372-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyano-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-1H-imidazole-4-carboxamide Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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